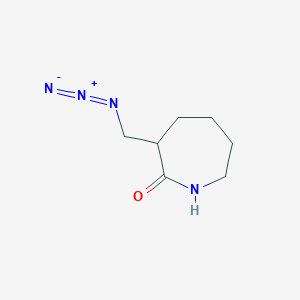
3-(Azidomethyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azidomethyl)azepan-2-one is a chemical compound that is part of the azepane family . Azepane is an organic compound with the formula (CH2)6NH, and it is a colorless liquid . It is a cyclic secondary amine and is a precursor to several drugs and pesticides .
Synthesis Analysis
The synthesis of azepan-2-one derivatives involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . For instance, 3,3-Bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane were obtained by bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Chemical Reactions Analysis
Organic azides, such as 3-(Azidomethyl)azepan-2-one, are highly reactive and versatile in chemistry and material sciences . They are involved in prominent reactions like the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
3-(Azidomethyl)azepan-2-one plays a crucial role in the synthesis of heterocyclic compounds, which are central to the development of new pharmaceuticals. For instance, a phosphine-mediated construction of 1,4-oxazepines and 1,3-oxazines from ynones and 2-azido alcohols showcases a promising route for creating synthetically and biologically significant heterocycles under mild conditions (François-Endelmond et al., 2010). This method may be exploited for the preparation of interesting chiral ligands.
Drug Discovery
Azepane derivatives, as evidenced by structure-based optimization studies, have been evaluated for their inhibitory activity against protein kinase B (PKB) and protein kinase A (PKA), showing potential for the development of new therapeutics. The optimization of azepane derivatives for PKB inhibition highlights the importance of azepane-based scaffolds in medicinal chemistry (Breitenlechner et al., 2004).
Antimicrobial Applications
The grafting of pendant ammonium salts on biodegradable polymers through "click" chemistry, utilizing azide-alkyne cycloaddition, has been proposed as a strategy to impart antimicrobial properties. This innovative approach demonstrates the versatility of 3-(Azidomethyl)azepan-2-one in enhancing the functionality of materials with potential applications in biomedical fields (Riva et al., 2008).
Molecular Magnets
The exploration of azido bridging complexes, particularly involving polynuclear NiII and MnII structures, provides insight into the structural trends and magnetic behaviors of these materials. The study of azide anions as bridging ligands contributes to the understanding of ferromagnetic and antiferromagnetic coupling, furthering the development of molecular magnets (Ribas et al., 1999).
Safety And Hazards
Direcciones Futuras
There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs . The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences .
Propiedades
IUPAC Name |
3-(azidomethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-11-10-5-6-3-1-2-4-9-7(6)12/h6H,1-5H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFOCRUCDKEMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


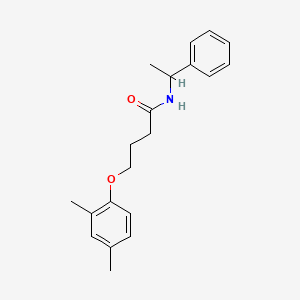
![4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2966398.png)
![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)
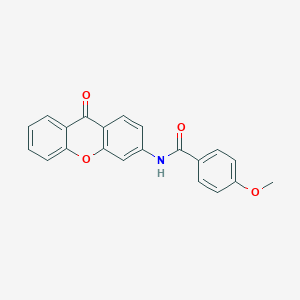
![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)
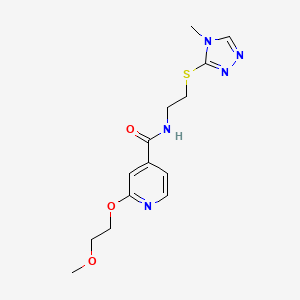
![3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2966405.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2966407.png)
![4-(4-chlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966408.png)

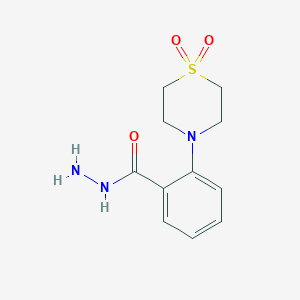

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2966415.png)